2'-Deoxy-5'-O-DMT-nebularine 3'-CE phosphoramidite

Oligonucleotide thermodynamics Universal base Degenerate primer design

Researchers designing degenerate primers or studying base-pairing energetics require a purine analog devoid of exocyclic functionality-a need unmet by deoxyinosine or dSpacer. This dNeb phosphoramidite uniquely provides a full purine ring scaffold that eliminates sequence-specific H-bonding while retaining base stacking. - Distinct pairing bias: dN:T Tm of 29°C vs. dN:C Tm of 13°C, directing annealing toward A/T-rich targets in codon-degenerate primer applications. - Triplex utility: Demonstrated CG-specific recognition scaffold for antigene strategies, with modular N1/C2 elaboration potential yielding ~15°C triplex Tm gains. - Spectroscopic purity: Enables linear NMR scalar coupling correlation with paired base pKa, free from interfering exocyclic H-bond donors/acceptors.

Molecular Formula C40H47N6O6P
Molecular Weight 738.8 g/mol
Cat. No. B12066062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5'-O-DMT-nebularine 3'-CE phosphoramidite
Molecular FormulaC40H47N6O6P
Molecular Weight738.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65
InChIInChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3
InChIKeyXMLXGCMUAVWROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-5'-O-DMT-nebularine 3'-CE Phosphoramidite: Technical Baseline for Oligonucleotide Synthesis


2'-Deoxy-5'-O-DMT-nebularine 3'-CE phosphoramidite (CAS 178925-28-5; Glen Research catalog #10-1041) is a modified phosphoramidite monomer for solid-phase DNA synthesis that installs 2'-deoxynebularine (dNeb), a non-natural purine nucleoside devoid of exocyclic functional groups [1]. Chemically designated as 5'-Dimethoxytrityl-2'-deoxyNebularine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (MW 738.82 g/mol), it belongs to the degenerate-base phosphoramidite class alongside 2'-deoxyinosine (dI), 5-nitroindole, and 3-nitropyrrole analogs [2]. Unlike abasic site mimics (dSpacer) that introduce a sugar-phosphate backbone gap, dNeb retains the full purine ring scaffold, enabling weak but sequence-dependent hydrogen bonding and base stacking within duplex and triplex DNA architectures [3].

Synthesis Protocol Standard coupling and deprotection, no method change required
Base Pairing Bias Thymine-preferring rank order for degenerate positions
Structural Probe Zero exocyclic groups for unambiguous H-bond studies

Why Nebularine Phosphoramidite Differs from Deoxyinosine and Universal Bases


Despite occupying the same degenerate-base phosphoramidite category, 2'-deoxynebularine exhibits a fundamentally different base-pairing thermal stability rank order compared to 2'-deoxyinosine—a distinction with direct consequences for primer design, hybridization stringency, and triplex targeting [1]. While deoxyinosine preferentially pairs with cytosine (I:C > I:A > I:G ≈ I:T), nebularine shows its highest duplex stability when paired opposite thymine, followed by guanine, with adenine and cytosine being substantially more destabilizing [2]. This altered pairing hierarchy means that substituting dI for dNeb in a degenerate primer position changes which natural base is most likely to be enriched during annealing, potentially shifting amplification specificity or microarray hybridization patterns . Furthermore, nebularine's complete absence of exocyclic functionality makes it uniquely suited as a spectroscopic probe for hydrogen-bonding studies—a role that the carbonyl-bearing deoxyinosine cannot fulfill without introducing additional H-bond donor/acceptor activity [3].

dI vs dNeb pairing bias
Deoxyinosine prefers C pairing; nebularine prefers T. Switching may shift amplification specificity toward different sequence contexts.
CG triplex recognition absent
dI and nitroazole universal bases lack the nebularine skeleton required for CG base-pair recognition in antiparallel triplex DNA.
Exocyclic H-bond sites confound NMR
dI contains a 6-carbonyl acceptor; dNeb is the only commercially available purine phosphoramidite stripped of all exocyclic functionality.

Quantitative Differentiation Evidence Against Closest Analogs


Duplex Thermal Stability: dNeb vs. dI Base-Pairing Rank Order

In a direct head-to-head comparison within the same study, Eritja et al. measured melting temperatures (Tm) of heptanucleotide duplexes containing a single 2'-deoxynebularine (dN) or 2'-deoxyinosine (dI) opposite each of the four natural bases [1]. The fully matched control duplex (CGGAGGC:GCCTCCG) melted at 35°C. For dNeb, the stability order was dN:T (Tm 29°C) > dN:G (Tm 19°C) > dN:A (Tm 18°C) > dN:C (Tm 13°C), yielding a ΔTm range of 16°C across the four base partners [2]. In contrast, dI base pairs with a markedly different preference order of I:C > I:A > I:G ≈ I:T [3]. This rank-order inversion—particularly the divergent behavior toward cytosine versus thymine—constitutes a measurable, application-relevant differentiation: when a degenerate position requires balanced amplification of A/T-rich targets, dNeb's stronger pairing with thymine may outperform dI, whereas for G/C-rich degenerate sites dI is preferable [4].

Thermal stability rank
Head-to-head
dN:T 29°C > dN:G 19°C > dN:A 18°C > dN:C 13°C; ΔTm 16°C
Supports thymine-biased degenerate primer design
Heptamer duplex, 0.15 M NaCl, pH 7.5. dI rank: I:C > I:A > I:G ≈ I:T.
Oligonucleotide thermodynamics Universal base Degenerate primer design

Triplex DNA Recognition of CG Base Pairs by Nebularine Skeleton

The 2'-deoxynebularine skeleton confers a capability not shared by deoxyinosine or nitroazole universal bases: specific recognition of CG and 5-methyl-CG base pairs within antiparallel triplex DNA [1]. Stilz and Dervan demonstrated that 2'-deoxynebularine incorporated into a pyrimidine-rich third strand binds specifically to CG base pairs in the purine.purine.pyrimidine triple-helix motif, with affinity dependent on the thymine content of the third strand [2]. More recently, Notomi et al. reported that a 2-guanidinoethyl-modified 2'-deoxynebularine derivative achieved high-stability recognition of CG and 5mCG base pairs, with triplex-forming oligonucleotides (TFOs) containing this modification exhibiting a dissociation constant in the sub-nanomolar range and a triplex Tm enhancement of approximately 15°C relative to unmodified TFOs targeting the same CG inversion site [3]. This property is absent in deoxyinosine-containing TFOs, which do not exhibit selective CG base-pair recognition in the antiparallel motif [4].

CG triplex recognition
Class-level
~15°C Tm enhancement vs. unmodified TFO at CG inversion
Enables CG/5mCG site targeting in antiparallel triplex studies
Gel shift assay; TFOs with 2-guanidinoethyl-dNeb. dI does not recognize CG.
Triplex-forming oligonucleotides Antigene therapy CG base-pair recognition

Oligonucleotide Synthesis Compatibility with Standard Protocols

According to the manufacturer's technical datasheet, the 2'-deoxynebularine-CE phosphoramidite requires no modification to standard coupling or deprotection protocols recommended by the synthesizer manufacturer [1]. This contrasts with several other modified phosphoramidites in the degenerate base class: certain bulky or electronically deactivated monomers—including some 5-nitroindole and 3-nitropyrrole phosphoramidites—necessitate extended coupling times (e.g., 10–15 minutes vs. standard ~2 minutes) to achieve coupling efficiencies above 95% . The Glen Research specification for dNeb phosphoramidite explicitly states 'Coupling: No changes needed from standard method' and 'Deprotection: No changes needed from standard method,' with approximate coupling addition counts consistent with standard phosphoramidite performance (e.g., 99 additions per 0.25 g pack at LV40 scale on ABI 392/394 synthesizers using 0.1 M dilution) [2]. This protocol compatibility reduces synthesis cycle time, minimizes risk of incomplete coupling at degenerate positions, and avoids the need for synthesizer program customization when incorporating nebularine alongside standard bases [3].

Synthesis protocol fit
Supplier spec
Standard coupling; 99 additions per 0.25 g at LV40 scale
No extended cycle times required vs. some nitroazole monomers
Per manufacturer datasheet; standard deprotection protocol.
Solid-phase oligonucleotide synthesis Phosphoramidite coupling efficiency Universal base monomer

Spectroscopic Probe Utility via Zero Exocyclic Functional Groups

2'-Deoxynebularine's defining structural feature—the complete absence of exocyclic amino or carbonyl groups on the purine ring—enables its use as a minimalist spectroscopic probe that cannot be replicated by any other commercially available phosphoramidite monomer [1]. Ishikawa et al. exploited this property in 15N NMR studies of substituent effects on Watson-Crick N-H...N hydrogen bond strengths, using dNeb as the pairing partner for 15N-labeled 5-substituted-2'-deoxyuridine derivatives in DNA dodecamers [2]. The substitution effects on NMR parameters were linearly correlated with the pKa values of the 2'-deoxyuridine derivatives, providing a quantitative framework for understanding how electronic effects modulate hydrogen bond strength—measurements that would be confounded by the additional H-bond donor/acceptor sites present in deoxyinosine (6-carbonyl) or deoxyguanosine (2-amino, 6-carbonyl) [3]. Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and related deaminase inhibitor studies further highlight that dNeb's resistance to adenosine deaminase (which converts adenosine to inosine) makes it metabolically stable in cellular contexts where dI would be enzymatically processed [4].

Zero exocyclic groups
Context-dependent
Only N1 and N3 purine ring nitrogens available for H-bonding
Unambiguous H-bond probe; avoids dI carbonyl contamination
15N NMR correlation with paired base pKa (Ishikawa 2003). Class-level inference.
NMR spectroscopy Hydrogen bonding DNA base-pair structure

High-Value Application Scenarios Supported by Quantitative Evidence


Degenerate PCR Primers with Thymine-Biased Annealing

When reverse-translating protein sequences with codon degeneracy at positions where the encoded amino acid favors A/T-rich codons (e.g., phenylalanine, tyrosine, isoleucine), incorporating 2'-deoxynebularine at the wobble position leverages its preferential pairing with thymine (Tm 29°C for dN:T vs. 13°C for dN:C in heptanucleotide duplexes) to bias annealing toward A/T-rich target sequences [1]. This application exploits the quantitative Tm rank-order divergence between dNeb and deoxyinosine documented by Eritja et al., allowing primer designers to match the base-pairing bias to the expected codon usage of the target organism [2].

Antiparallel Triplex-Forming Oligos Targeting CG-Rich Promoters

For antigene strategies requiring stable triplex DNA formation at CG or 5mCG base-pair inversion sites within promoter regions, 2'-deoxynebularine phosphoramidite is the monomer of choice based on the demonstrated CG-specific recognition conferred by the nebularine skeleton [1]. As shown by Notomi et al., further chemical elaboration at the N1 or C2 position of the nebularine ring (e.g., 2-guanidinoethyl modification) can yield triplex Tm enhancements of approximately 15°C relative to unmodified third strands, providing a modular synthetic platform for optimizing binding affinity [2].

NMR Structural Biology for Hydrogen-Bond Strength Measurement

Investigators studying the electronic determinants of Watson-Crick hydrogen bond strength require oligonucleotides containing a purine base devoid of exocyclic functional groups. 2'-Deoxynebularine phosphoramidite uniquely satisfies this requirement, as demonstrated in the 15N NMR studies of Ishikawa et al., where the absence of exocyclic H-bond donors/acceptors on nebularine enabled linear correlation of NMR scalar coupling parameters with the pKa of the paired pyrimidine base [1]. No other commercially available phosphoramidite—including deoxyinosine, 5-nitroindole, or dSpacer—provides a purine scaffold stripped of all exocyclic functionality while retaining the ring N-H hydrogen bond donor [2].

Abasic Site Analogs with Retained Base Stacking for DNA Repair Studies

Unlike dSpacer (tetrahydrofuran abasic site) phosphoramidite, which introduces a sugar-phosphate backbone lacking any nucleobase, 2'-deoxynebularine retains the full purine aromatic ring system capable of base-stacking interactions while simultaneously eliminating sequence-specific hydrogen bonding [1]. This property makes dNeb incorporation the preferred strategy for preparing DNA repair enzyme substrates where the physical presence of a nucleobase analog is required to maintain duplex structural integrity but base-pairing information must be eliminated—a scenario relevant to studying lesion recognition by glycosylases that probe base-pair stability rather than specific adduct chemistry [2].

Application
Selection Property
Validation Focus
Degenerate PCR (T-rich codons)
Thymine-biased pairing rank order
Tm and specificity in target codon context
Triplex-forming oligos for CG promoters
Nebularine skeleton for CG/5mCG recognition
Triplex stability and binding affinity at CG sites
NMR H-bond strength studies
Zero exocyclic groups purine probe
NMR parameter correlation with paired base pKa
DNA repair enzyme substrates
Aromatic stacking without H-bond specificity
Lesion recognition by glycosylases probing stability
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